
Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
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Description
Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H15BrN2O5S2 and its molecular weight is 483.35. The purity is usually 95%.
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Biological Activity
Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H16BrN3O5S, with a molecular weight of approximately 432.29 g/mol. The presence of the thiophene and benzothiazole moieties contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. Key steps include:
- Formation of the thiophene ring : Utilizing bromination and subsequent reactions to introduce the bromine at the 5-position.
- Condensation reactions : Combining various aldehydes and ketones with thiophene derivatives to form the imino linkage.
- Carboxylation : Introducing carboxylic acid functionalities to enhance solubility and reactivity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies : The compound showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported in the range of 10–30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of action : Molecular docking studies suggest that the compound interacts with key proteins involved in apoptosis pathways, primarily through hydrophobic interactions and hydrogen bonding .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity:
- Bacterial inhibition : Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often influenced by structural modifications:
- Substituents on the benzothiazole ring : The presence of electron-withdrawing groups like bromine enhances anticancer activity.
- Methoxy groups : The introduction of methoxy groups has been correlated with increased solubility and bioavailability, which are crucial for therapeutic efficacy .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Study on Anticancer Activity : A recent publication reported that a similar benzothiazole derivative demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Efficacy : Another study evaluated various derivatives for their antimicrobial properties, concluding that modifications at the thiophene position significantly impacted their efficacy against resistant bacterial strains .
Properties
IUPAC Name |
ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O5S2/c1-3-26-17(24)10-4-5-11-13(8-10)28-18(21(11)9-15(22)25-2)20-16(23)12-6-7-14(19)27-12/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFPTCUKSBIUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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